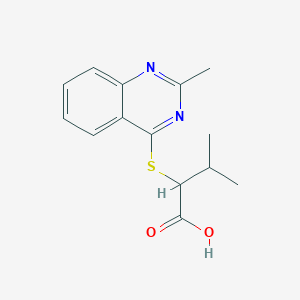
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid, also known as M1S2B, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a sulfhydryl-containing compound that is structurally related to cysteine and homocysteine.
Mécanisme D'action
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid exerts its effects through multiple mechanisms, including the modulation of oxidative stress, the inhibition of inflammation, and the regulation of cell growth and apoptosis. It has been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response, and to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has been shown to have a wide range of biochemical and physiological effects, including the modulation of cellular redox status, the regulation of gene expression, and the inhibition of cell proliferation and migration. It has also been shown to protect against oxidative stress-induced cell damage and to enhance the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its sulfhydryl group can be easily oxidized, which can affect its activity. Additionally, its effects can vary depending on the concentration used and the cell type studied.
Orientations Futures
There are several future directions for the study of 3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid, including its potential use in combination with other drugs or therapies, its application in different disease models, and the development of more potent analogs. Additionally, further studies are needed to elucidate its mechanisms of action and to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid involves the reaction of 2-methyl-4-quinazolinethiol with 3-chloro-2-methylpropionic acid in the presence of a base. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
Propriétés
Nom du produit |
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid |
|---|---|
Formule moléculaire |
C14H16N2O2S |
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
3-methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid |
InChI |
InChI=1S/C14H16N2O2S/c1-8(2)12(14(17)18)19-13-10-6-4-5-7-11(10)15-9(3)16-13/h4-8,12H,1-3H3,(H,17,18) |
Clé InChI |
ZBYKKYGRJHEWBR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=N1)SC(C(C)C)C(=O)O |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=N1)SC(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)

![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)

![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)